Diane

Description

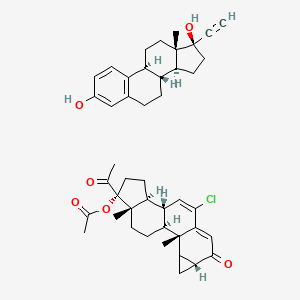

Structure

2D Structure

Properties

CAS No. |

60528-19-0 |

|---|---|

Molecular Formula |

C44H53ClO6 |

Molecular Weight |

713.3 g/mol |

IUPAC Name |

[(1S,2S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C24H29ClO4.C20H24O2/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h10-11,14-18H,5-9H2,1-4H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t14-,15+,16-,17-,18?,22-,23-,24-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

RWYFURDDADFSHT-RBBHPAOJSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5CC5[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonyms |

Cyproterone acetate - ethinyl estradiol Cyproterone acetate, ethinyl estradiol drug combination Diane-35 Diane-35 Diario SHB 209 AE |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Co-cyprindiol ("Compound Diane")

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the mechanism of action of the combination drug product commonly known as Diane-35® or co-cyprindiol, referred to herein as "Compound this compound." This formulation consists of two active pharmaceutical ingredients: cyproterone acetate (CPA), a potent antiandrogen and progestin, and ethinylestradiol (EE), a synthetic estrogen. Together, they act synergistically to treat androgen-dependent conditions such as severe acne and hirsutism by targeting androgen signaling and production through distinct yet complementary pathways. This guide details the pharmacodynamics of each component, presents quantitative binding and activity data, outlines key experimental protocols for mechanism elucidation, and provides visualizations of the core signaling pathways.

Core Mechanism of Action

The therapeutic effect of "Compound this compound" is derived from the synergistic actions of its two components, cyproterone acetate and ethinylestradiol, which modulate the androgen and estrogen signaling pathways at multiple levels.

Cyproterone Acetate (CPA): The Antiandrogenic and Progestogenic Component

Cyproterone acetate is a synthetic steroidal derivative of 17α-hydroxyprogesterone that exhibits a dual mechanism critical to its function.

-

Competitive Androgen Receptor (AR) Antagonism: CPA is a potent competitive antagonist of the androgen receptor. It directly binds to the AR in target tissues, such as the pilosebaceous unit (sebaceous gland and hair follicle), preventing endogenous androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), from binding to and activating the receptor.[1][2][3] This blockade inhibits the translocation of the receptor to the nucleus and subsequent transcription of androgen-responsive genes, thereby reducing androgen-mediated effects like sebum production and hair growth.[4]

-

Potent Progestogenic and Antigonadotropic Activity: CPA is also a highly potent progestin.[2][5] By activating the progesterone receptor (PR), it exerts a strong negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The reduction in LH levels leads to decreased androgen synthesis in the ovaries and adrenal glands.[3][6]

Ethinylestradiol (EE): The Estrogenic Component

Ethinylestradiol is a potent, synthetic estrogen that complements the action of CPA through several mechanisms.

-

Antigonadotropic Effects: As an estrogen receptor agonist, EE also contributes to the negative feedback on the HPG axis, further suppressing gonadotropin secretion and thus ovarian androgen production.[5] This action is the primary basis for its contraceptive effect by inhibiting ovulation.[7]

-

Upregulation of Sex Hormone-Binding Globulin (SHBG): A key mechanism of EE is its action on the liver to significantly increase the synthesis and circulating levels of Sex Hormone-Binding Globulin (SHBG).[7][8] SHBG is a plasma protein that binds to sex steroids, particularly androgens. By increasing SHBG levels, EE decreases the concentration of free, biologically active testosterone in the circulation, making less androgen available to act on target tissues.[7]

Synergistic Effect of the Combination

The combination of CPA and EE provides a multi-pronged attack on hyperandrogenism:

-

Reduced Androgen Production: Both CPA and EE suppress gonadotropin secretion, leading to lower ovarian and adrenal androgen synthesis.[6][7]

-

Reduced Androgen Bioavailability: EE increases SHBG levels, sequestering free testosterone in the bloodstream.[7]

-

Blocked Androgen Action: CPA directly blocks the androgen receptor at the target tissue, preventing the effects of any remaining circulating androgens.[1]

This comprehensive approach makes the combination highly effective in treating clinical manifestations of androgen excess.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative metrics for the interaction of Cyproterone Acetate and Ethinylestradiol with their respective primary targets.

Table 1: Cyproterone Acetate (CPA) Activity

| Parameter | Target | Value | Species/System | Reference |

| IC₅₀ | Androgen Receptor (AR) | 7.1 nM | Not Specified | [9] |

| IC₅₀ | Androgen Receptor (AR) | 24 nM | Rat Prostate Cytosol | [1] |

| IC₅₀ (vs. [³H]DHT) | Androgen Receptor (AR) | 4.4 nM | Hamster Prostate | [10] |

| K_D | Androgen Receptor (AR) | 11.6 nM | Rat Prostate Cytosol | [11] |

| EC₅₀ (Agonism) | Androgen Receptor (AR) | 4.0 µM | Not Specified | [9] |

Note: The EC₅₀ value indicates that while CPA is primarily an antagonist, it can exhibit partial agonist activity at high concentrations.

Table 2: Ethinylestradiol (EE) Activity

| Parameter | Target | Value | Species/System | Reference |

| K_D (Derivative) | Estrogen Receptor (ER) | 36.47 ± 6.82 nM | Human MCF-7 Cells | [12] |

| Binding Affinity | Estrogen Receptor (ER) | Multiple-fold higher than 17β-estradiol | Not Specified | [13] |

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the core mechanisms and experimental workflows.

Caption: Systemic mechanism of Co-cyprindiol.

Caption: Cellular mechanism of CPA at the Androgen Receptor.

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

Key Experimental Protocols

The pharmacodynamic properties of "Compound this compound" components can be characterized using a variety of established in vitro assays.

Protocol: Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound (e.g., CPA) to compete with a known radiolabeled androgen for binding to the AR.

-

Objective: To quantify the binding affinity (IC₅₀, K_i) of CPA for the androgen receptor.

-

Materials:

-

Recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD).

-

Radiolabeled Ligand: Tritiated dihydrotestosterone ([³H]DHT) or methyltrienolone ([³H]R1881).

-

Test Compound: Cyproterone Acetate (CPA), serially diluted.

-

Unlabeled ("cold") Ligand: Non-radiolabeled DHT for determining non-specific binding.

-

Assay Buffer (e.g., TEGD buffer with protease inhibitors).

-

Scintillation Proximity Assay (SPA) beads (e.g., Ni-coated for His-tagged AR) or filter membranes.

-

Microplates (e.g., 384-well).

-

Scintillation counter or microplate reader.

-

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of CPA and the unlabeled DHT standard in assay buffer.

-

Assay Setup: In a 384-well plate, add the following to designated wells:

-

Total Binding: AR-LBD + [³H]DHT.

-

Non-Specific Binding: AR-LBD + [³H]DHT + a saturating concentration of unlabeled DHT.

-

Competition: AR-LBD + [³H]DHT + serial dilutions of CPA.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time (e.g., 2-18 hours) to allow the binding reaction to reach equilibrium.

-

Signal Detection:

-

For SPA: Add SPA beads that capture the AR-LBD. When the radioligand is bound to the receptor-bead complex, it excites the scintillant in the bead, producing light.

-

For Filter Assay: Separate bound from unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trapping the receptor-ligand complex are then washed.

-

-

Quantification: Measure the radioactivity (counts per minute, CPM) in each well using a suitable microplate reader or scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding CPM from total binding CPM. Plot the percentage of specific binding against the logarithm of CPA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of CPA required to displace 50% of the radiolabeled ligand.

-

Protocol: Estrogen Receptor (ERα) Transactivation Assay

This cell-based assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene.

-

Objective: To determine if Ethinylestradiol (EE) acts as an ERα agonist and to quantify its potency (EC₅₀).

-

Materials:

-

A human cell line stably transfected with the human estrogen receptor alpha (hERα) and an ERα-responsive reporter gene construct (e.g., U2OS or T47D cells with a luciferase reporter gene downstream of an Estrogen Response Element - ERE).

-

Cell culture medium, free of phenol red and stripped of steroids.

-

Test Compound: Ethinylestradiol (EE), serially diluted.

-

Luciferase substrate (e.g., luciferin).

-

Luminometer.

-

-

Methodology:

-

Cell Plating: Seed the transfected cells into 96-well plates and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh steroid-free medium containing serial dilutions of EE or a vehicle control.

-

Incubation: Incubate the cells for approximately 24 hours to allow for receptor activation, reporter gene transcription, and protein expression.

-

Cell Lysis and Substrate Addition: Lyse the cells to release the luciferase enzyme. Add the luciferin substrate. The luciferase enzyme will convert luciferin into a bioluminescent product.

-

Signal Detection: Measure the light output (luminescence) from each well using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of EE concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which is the concentration of EE that produces 50% of the maximal response.

-

Protocol: Sex Hormone-Binding Globulin (SHBG) Immunoassay

This assay quantifies the concentration of SHBG in a biological sample, which is a key downstream effect of EE administration.

-

Objective: To measure the change in SHBG concentration in response to treatment.

-

Materials:

-

Serum or plasma samples from subjects pre- and post-treatment.

-

SHBG ELISA or Chemiluminescent Immunoassay (CLIA) kit. These kits typically include:

-

Microplate pre-coated with a monoclonal anti-SHBG antibody.

-

A second, enzyme-conjugated (e.g., HRP) monoclonal anti-SHBG antibody.

-

SHBG standards of known concentrations.

-

Wash buffer and substrate solution (e.g., TMB for ELISA).

-

-

Microplate reader.

-

-

Methodology (ELISA Example):

-

Sample/Standard Addition: Add standards and unknown samples to the wells of the antibody-coated microplate. SHBG in the sample will bind to the immobilized antibody.

-

Incubation and Washing: Incubate the plate. After incubation, wash the wells to remove unbound components.

-

Conjugate Addition: Add the enzyme-conjugated anti-SHBG antibody, which binds to a different epitope on the captured SHBG, forming a "sandwich."

-

Incubation and Washing: Incubate the plate again, followed by a second wash step to remove unbound conjugate.

-

Substrate Reaction: Add the substrate solution. The enzyme (HRP) will catalyze a reaction that produces a colored product.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Absorbance Reading: Measure the absorbance (optical density) of each well at the appropriate wavelength.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentration of SHBG in the unknown samples.

-

References

- 1. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 2. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 3. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of cyproterone acetate - Wikiwand [wikiwand.com]

- 6. Cyproterone. A review of its pharmacology and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eaglebio.com [eaglebio.com]

- 8. scholars.uky.edu [scholars.uky.edu]

- 9. selleckchem.com [selleckchem.com]

- 10. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of the Kinase Inhibitor "Compound Diane"

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of "Compound Diane" (IUPAC Name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine), a potent and selective tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This document details the synthetic route, purification protocols, and comprehensive analytical characterization of the compound. Furthermore, it outlines the key signaling pathways affected by Compound this compound and provides detailed experimental methodologies for its evaluation.

Introduction

"Compound this compound" is a quinazoline-based small molecule inhibitor of EGFR.[1][2] The quinazoline scaffold is a common pharmacophore in a number of clinically approved anti-cancer drugs.[2] EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling events. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for regulating cellular processes like proliferation, differentiation, and survival.[3] Mutations in the EGFR gene can lead to aberrant signaling, promoting unchecked cell growth and tumor formation.[4] Compound this compound is designed to inhibit this signaling by competing with ATP for the binding site in the kinase domain of EGFR.

Synthesis of Compound this compound

The synthesis of Compound this compound is achieved through a multi-step process, culminating in the coupling of a key quinazoline intermediate with 3-ethynylaniline.[5] The overall synthetic scheme is presented below.

Scheme 1: Synthesis of Compound this compound

Caption: Synthetic workflow for Compound this compound.

Experimental Protocol: Synthesis of Compound this compound

-

Reaction Setup: To a solution of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline (1.0 eq) in a suitable solvent such as isopropanol, add 3-ethynylaniline (1.1 eq).[5]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure Compound this compound as a white to off-white solid.

Characterization of Compound this compound

The identity and purity of the synthesized Compound this compound were confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Summary of Characterization Data

| Analytical Technique | Parameter | Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | Consistent with the proposed structure. Key peaks include signals for the ethynyl proton, aromatic protons, and methoxyethoxy side chains. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | All expected carbon signals are observed, confirming the carbon skeleton of the molecule. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ | Calculated: 392.18; Found: 392.17 |

| HPLC | Purity | >99% (AUC at 254 nm) |

| Molecular Formula | - | C₂₂H₂₃N₃O₄ |

| Molecular Weight | - | 393.44 g/mol |

| CAS Number | - | 183321-74-6 |

Detailed Experimental Protocols for Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of small molecules.[6][7]

-

Sample Preparation: Dissolve 5-10 mg of Compound this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[8] Transfer the solution to an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[8]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[9][10]

-

Sample Preparation: Prepare a dilute solution of Compound this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).[9]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument is calibrated prior to analysis.

-

Data Analysis: Identify the [M+H]⁺ ion and compare the measured mass-to-charge ratio (m/z) with the calculated value for the proposed molecular formula.

HPLC is used to assess the purity of the synthesized compound.[11][12]

-

Sample Preparation: Prepare a stock solution of Compound this compound in the mobile phase and dilute to an appropriate concentration (e.g., 0.1 mg/mL).[13]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

-

Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Caption: Analytical characterization workflow.

Mechanism of Action and Signaling Pathway

Compound this compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. This prevents the autophosphorylation of the receptor and blocks the activation of downstream signaling pathways.[15]

Upon binding of a ligand like EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[16] These phosphorylated sites act as docking stations for adaptor proteins, such as GRB2, which in turn recruit other signaling molecules like SOS.[16] This initiates the RAS/RAF/MEK/ERK cascade, promoting cell proliferation.[16] Simultaneously, the activated EGFR can recruit and activate PI3K, leading to the activation of AKT, which promotes cell survival.[3] By blocking the initial phosphorylation event, Compound this compound effectively shuts down these pro-growth and pro-survival signals.

Caption: EGFR signaling pathway and inhibition by Compound this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of Compound this compound, a potent EGFR inhibitor. The synthetic protocol is robust and yields a high-purity product, as confirmed by a comprehensive suite of analytical techniques. The elucidated mechanism of action, involving the inhibition of key oncogenic signaling pathways, underscores the therapeutic potential of this compound. The information presented herein is intended to support further research and development efforts in the field of oncology and targeted cancer therapies.

References

- 1. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]

- 5. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. books.rsc.org [books.rsc.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. conductscience.com [conductscience.com]

- 13. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]

- 14. Small Molecule HPLC [sigmaaldrich.com]

- 15. m.youtube.com [m.youtube.com]

- 16. google.com [google.com]

An In-depth Technical Guide on the Biological Activity and Targets of Diane-35

Disclaimer: The term "Compound Diane" does not correspond to a recognized single chemical entity in scientific literature. This guide focuses on the widely known combination drug This compound-35 , which contains cyproterone acetate and ethinylestradiol . This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound-35 is a combination oral contraceptive pill that exerts its effects through the synergistic action of its two components: cyproterone acetate, a potent anti-androgen and progestin, and ethinylestradiol, a synthetic estrogen.[1][2] It is primarily prescribed for the treatment of androgen-dependent conditions in women, such as severe acne, hirsutism (excessive hair growth), and androgenetic alopecia.[3][4] The biological activity of this compound-35 is a composite of the individual actions of its constituents on their respective molecular targets.

Quantitative Biological Activity

The biological activities of cyproterone acetate and ethinylestradiol have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional assay data for each compound.

Table 1: Quantitative Biological Data for Cyproterone Acetate

| Parameter | Receptor/Assay | Value | Species | Reference(s) |

| IC50 | Androgen Receptor (AR) | 7.1 nM | Not Specified | [5][6][7] |

| EC50 | Androgen Receptor (AR) Agonism | 4.0 µM | Not Specified | [5][6] |

| Kd | Androgen Receptor (AR) | 11.6 nM | Rat | [3] |

| IC50 | Androgen Receptor (AR) Binding | 24 nM | Rat | [8] |

Table 2: Quantitative Biological Data for Ethinylestradiol

| Parameter | Receptor/Assay | Value | Species | Reference(s) |

| Kd | Estrogen Receptor (ER) | 36.47 nM ([131I]EITE derivative) | Human | [9] |

| Kd | Estrogen Receptor (ER) | 61.83 nM ([131I]MITE derivative) | Human | [9] |

| Relative Binding Affinity (RBA) | Estrogen Receptor (ER) | >100% (relative to Estradiol) | Rat | [10] |

Molecular Targets and Signaling Pathways

The primary molecular targets of this compound-35 are the Androgen Receptor (AR) and the Estrogen Receptor (ER). Cyproterone acetate primarily targets the AR, while ethinylestradiol targets the ER. Their combined action also modulates the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Androgen Receptor (AR) Signaling Pathway

Cyproterone acetate is a competitive antagonist of the Androgen Receptor. In the absence of an antagonist, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, dissociation from heat shock proteins (HSPs), and translocation of the AR-ligand complex to the nucleus. In the nucleus, the complex dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-responsive genes.[4][11] Cyproterone acetate blocks this pathway by competing with endogenous androgens for binding to the AR, thereby inhibiting the transcription of androgen-regulated genes.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 9. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Compound Diane (Cyproterone Acetate/Ethinylestradiol)

For Researchers, Scientists, and Drug Development Professionals

Discovery and History

"Compound Diane," commercially known as this compound® or this compound-35®, is not a single chemical entity but a combination drug product. Its development in the 1970s marked a significant advancement in the management of androgen-dependent conditions in women. The formulation combines a potent antiandrogen and progestin, Cyproterone Acetate (CPA) , with a synthetic estrogen, Ethinylestradiol (EE) .

The initial formulation, this compound®, contained 50 µg of ethinylestradiol and was introduced for medical use in 1978. A lower-dose version, this compound-35®, containing 35 µg of ethinylestradiol, was subsequently developed to minimize estrogen-related side effects. The primary therapeutic rationale for this combination is to leverage the antiandrogenic properties of CPA while providing cycle control and counteracting the potential for endometrial hyperplasia with the estrogenic component.

Timeline of Key Milestones:

-

1961: Cyproterone acetate (CPA) is first synthesized.

-

1965: The potent antiandrogenic effects of CPA are discovered.

-

1975: The combination of CPA and ethinylestradiol (EE) is developed.

-

1978: The combination drug is first introduced for medical use as this compound®.

Active Pharmaceutical Ingredients

Cyproterone Acetate (CPA)

-

Chemical Name: (1β,2β)-17-(acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[1][2]pregna-1,4,6-triene-3,20-dione

-

Mechanism of Action: CPA is a potent competitive antagonist of the androgen receptor (AR).[1][2][3] By binding to the AR, it prevents endogenous androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting their biological effects.[4] Additionally, CPA possesses strong progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and subsequently reducing ovarian and adrenal androgen production.[3] Some studies suggest that CPA may also alleviate pyroptosis of ovarian granulosa cells by inhibiting the IRE1α signaling pathway.

-

Synthesis: The synthesis of CPA is a multi-step process typically starting from a steroid precursor. While specific proprietary methods may vary, the general approach involves the introduction of the 6-chloro and the 1α,2α-methylene cyclopropane ring functionalities onto the steroid scaffold, followed by acetylation of the 17-hydroxyl group.

Ethinylestradiol (EE)

-

Chemical Name: (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol

-

Mechanism of Action: EE is a synthetic estrogen that acts as a potent agonist of the estrogen receptors (ERα and ERβ).[5] It mimics the actions of endogenous estradiol. The primary mechanism involves binding to nuclear estrogen receptors, which then dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on target genes, thereby modulating gene transcription.[6] EE also has non-genomic effects mediated by membrane-associated estrogen receptors, leading to rapid activation of intracellular signaling cascades.[7] In the context of this compound-35®, EE serves to regulate the menstrual cycle, prevent breakthrough bleeding, and increase the level of sex hormone-binding globulin (SHBG), which further reduces the concentration of free, biologically active androgens.[8]

-

Synthesis: Ethinylestradiol was first synthesized in 1938. The synthesis involves the introduction of an ethynyl group at the C17 position of the estrone steroid nucleus. This modification significantly increases the oral bioavailability and metabolic stability of the molecule compared to natural estradiol.

Quantitative Data

The following tables summarize key quantitative data for the active components of Compound this compound.

Table 1: Receptor Binding Affinity of Cyproterone Acetate (CPA)

| Parameter | Receptor | Value | Cell/Tissue Type | Reference |

| IC50 | Androgen Receptor | 7.1 nM | Not specified | [1][2] |

| EC50 (agonist) | Androgen Receptor | 4.0 µM | Not specified | [1][2] |

| IC50 | Androgen Receptor | 0.221 mg/ml | Tera-1 (testicular cancer cells) | [9] |

| IC50 | Androgen Receptor | 0.421 mg/ml | RAW264.7 (macrophage-like cells) | [9] |

Table 2: Receptor Binding Affinity of Ethinylestradiol (EE) and its Derivatives

| Compound | Parameter | Receptor | Value | Reference |

| Ethinylestradiol | Relative Binding Affinity vs. Estradiol | ERα | 194% - 233% | [5] |

| Ethinylestradiol | Relative Binding Affinity vs. Estradiol | ERβ | 38% - 151% | [5] |

| [131I]EITE (EE derivative) | Kd | Estrogen Receptor | 36.47 ± 6.82 nM | [10] |

| [131I]MITE (EE derivative) | Kd | Estrogen Receptor | 61.83 ± 13.95 nM | [10] |

Table 3: Clinical Efficacy of this compound-35® in Acne and Hirsutism

| Indication | Study Population | Treatment Duration | Efficacy Outcome | Reference |

| Acne | 144 women with moderate androgenization | 6 cycles | Significant improvement or healing | [6] |

| Acne | 144 women with moderate androgenization | 12 cycles | ~90% success rate | [6] |

| Acne | 1161 patients | 12 cycles | 90% cure/improvement rate for mild to severe facial acne | [11] |

| Hirsutism | 120 women | 12 months | 55.3% ± 17.2 reduction in hirsutism score (with spironolactone) | [12] |

| Hirsutism | 120 women | 12 months | 59.4% ± 17.5 reduction in hirsutism score (with finasteride) | [12] |

| Hirsutism | 40 women | 12 months | Significant decrease in Ferriman-Gallwey score (15.62 to 9.75) | [13] |

| Acne & Seborrhea | 26 women | 3 cycles | 82.4% remission in acne, 85.5% reduction in seborrhea | [9] |

| Hirsutism | 26 women | 12 cycles | 19.2% reduction in hirsutism | [9] |

Experimental Protocols

Androgen Receptor Competitive Binding Assay (Illustrative Protocol)

This protocol is a generalized representation based on common methodologies for assessing the binding affinity of compounds to the androgen receptor.

-

Preparation of Cytosol:

-

Prostate tissue from castrated male rats is homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding the cytosolic fraction containing the androgen receptors.

-

-

Competitive Binding:

-

A constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is incubated with the prostate cytosol.

-

Increasing concentrations of the unlabeled test compound (e.g., Cyproterone Acetate) are added to compete with the radiolabeled ligand for binding to the androgen receptor.

-

Non-specific binding is determined by including a parallel set of incubations with a large excess of unlabeled DHT.

-

-

Separation of Bound and Free Ligand:

-

After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.

-

-

Quantification:

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding is plotted against the concentration of the test compound.

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is calculated from the resulting dose-response curve.

-

Estrogenic Activity Assay using MCF-7 Cells (Illustrative Protocol)

This protocol describes a common method to assess the estrogenic activity of a compound using the estrogen-responsive human breast cancer cell line, MCF-7.

-

Cell Culture:

-

MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Prior to the assay, cells are switched to a medium containing charcoal-stripped FBS to remove endogenous estrogens.

-

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The medium is then replaced with a medium containing various concentrations of the test compound (e.g., Ethinylestradiol). A positive control (e.g., 17β-estradiol) and a vehicle control are included.

-

-

Assessment of Estrogenic Response:

-

Cell Proliferation (E-Screen Assay): After a defined incubation period (e.g., 6 days), cell proliferation is measured using methods like MTT assay, crystal violet staining, or direct cell counting. An increase in cell number compared to the vehicle control indicates estrogenic activity.

-

Reporter Gene Assay: If using a modified MCF-7 cell line containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase), the reporter gene activity is measured after a shorter incubation period (e.g., 24-48 hours). An increase in reporter activity indicates estrogen receptor-mediated gene transcription.

-

-

Data Analysis:

-

For proliferation assays, the results are expressed as the relative proliferation compared to the control.

-

For reporter gene assays, the results are expressed as the fold induction of reporter activity over the vehicle control.

-

Dose-response curves are generated to determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

-

Signaling Pathways and Mechanisms of Action

Cyproterone Acetate (CPA) Signaling Pathway

CPA's primary mechanism of action is the competitive antagonism of the androgen receptor. This blockage prevents the downstream signaling cascade that leads to androgenic effects in tissues like the skin and hair follicles.

Caption: Cyproterone Acetate's antagonism of the Androgen Receptor.

Ethinylestradiol (EE) Signaling Pathway

EE exerts its effects through both genomic and non-genomic pathways, leading to a wide range of physiological responses.

Caption: Genomic and non-genomic signaling pathways of Ethinylestradiol.

Integrated Experimental Workflow for Compound this compound Analysis

The following workflow illustrates a logical sequence for the preclinical evaluation of a combination product like Compound this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Androgen dynamics in vitro in the human prostate gland. Effect of cyproterone and cyproterone acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository-api.brieflands.com [repository-api.brieflands.com]

- 13. researchgate.net [researchgate.net]

In Vitro and In Vivo Studies of Co-cyprindiol (Compound Diane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-cyprindiol, a combination drug formulation often referred to as Compound Diane or this compound-35, is comprised of two active pharmaceutical ingredients: cyproterone acetate (CPA) and ethinylestradiol (EE). CPA is a potent anti-androgen and progestin, while EE is a synthetic estrogen. This combination is primarily utilized for the treatment of androgen-dependent conditions in women, such as severe acne, hirsutism, and androgenetic alopecia, often associated with polycystic ovary syndrome (PCOS). Its therapeutic efficacy stems from the synergistic action of its components: CPA competitively inhibits the binding of androgens to their receptors, and EE suppresses gonadotropin secretion, thereby reducing androgen production. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on co-cyprindiol's constituent compounds, detailed experimental protocols for relevant assays, and visual representations of the key signaling pathways involved.

Quantitative Data Presentation

The following tables summarize the key quantitative data for cyproterone acetate and ethinylestradiol from various in vitro studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Cyproterone Acetate (CPA)

| Parameter | Receptor | System | Value | Reference |

| Binding Affinity (Kd) | Androgen Receptor | Rat Prostatic Cytosol | 11.6 nM | |

| Glucocorticoid Receptor | Not Specified | 15-70 nM | ||

| Progesterone Receptor | Not Specified | 15-70 nM | ||

| Inhibitory Concentration (IC50) | Androgen Receptor Antagonism | Not Specified | 7.1 nM | |

| Agonist Activity (EC50) | Androgen Receptor (Partial Agonist) | 3xHRE-LUC Reporter Assay | 4.0 µM |

Table 2: In Vitro Cytotoxicity of Cyproterone Acetate (CPA)

| Cell Line | Description | IC50 (mg/mL) | Reference |

| Tera-1 | Human Testicular Cancer | 0.221 | |

| RAW 264.7 | Mouse Macrophage Cancer | 0.421 | |

| WRL-68 | Normal Human Hepatic | 23.49 |

Table 3: In Vitro Receptor Binding Affinity of Ethinylestradiol (EE)

| Parameter | Receptor | System | Value | Reference |

| Relative Binding Affinity | Estrogen Receptor α (ERα) | Not Specified | 233% of Estradiol | |

| Estrogen Receptor α (ERα) | Not Specified | 194% of Estradiol | ||

| Estrogen Receptor β (ERβ) | Not Specified | 151% of Estradiol | ||

| Binding Affinity (Kd) | Estrogen Receptor (for 131I-labeled EE derivative) | MCF-7 Cells | 36.47 ± 6.82 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of co-cyprindiol and its components.

In Vitro Androgen Receptor Competitive Binding Assay

This protocol is a representative method for determining the binding affinity of a compound, such as cyproterone acetate, to the androgen receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the androgen receptor.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

Radiolabeled androgen, e.g., [3H]-R1881 (methyltrienolone)

-

Test compound (e.g., cyproterone acetate)

-

Unlabeled R1881 (for standard curve)

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled R1881 in an appropriate solvent (e.g., ethanol). Prepare the HAP slurry according to the manufacturer's instructions.

-

Assay Setup: In duplicate tubes, incubate a fixed concentration of [3H]-R1881 with increasing concentrations of the test compound or unlabeled R1881. Add a consistent amount of rat prostate cytosol to each tube. The total assay volume should be kept constant.

-

Incubation: Incubate the reaction mixtures overnight (e.g., 20 hours) at 4°C with gentle rotation to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice for a short period (e.g., 15-20 minutes) with intermittent vortexing. Centrifuge the tubes to pellet the HAP.

-

Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand. Repeat the centrifugation and washing steps.

-

Quantification: Resuspend the final HAP pellets in ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]-R1881 against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki can be calculated using the Cheng-Prusoff equation.

In Vitro MTT Cell Proliferation Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of a compound like cyproterone acetate on cultured cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

-

Adherent or suspension cells (e.g., Tera-1, RAW 264.7, WRL-68)

-

Complete cell culture medium

-

Test compound (e.g., cyproterone acetate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 104 to 1 x 105 cells/well) and allow them to attach and grow overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Hershberger Assay

This is a standardized in vivo assay to screen for compounds with androgenic or anti-androgenic activity.

Objective: To assess the potential of a test substance to act as an androgen agonist or antagonist based on the weight changes of androgen-dependent tissues in castrated male rats.

Animals: Peripubertal male rats, castrated at a specific age.

Procedure for Anti-Androgenic Activity:

-

Animal Preparation: Acclimatize the castrated rats for a set period.

-

Dosing: Administer the test compound (e.g., cyproterone acetate) daily for 10 consecutive days via oral gavage or subcutaneous injection. A control group receives the vehicle only. A positive control group receives a known anti-androgen (e.g., flutamide). All groups, except a castrated control group, are co-administered with a maintenance dose of testosterone propionate to stimulate the growth of androgen-dependent tissues.

-

Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Tissue Weighing: Carefully trim the tissues of any adhering fat or connective tissue and record their wet weights.

-

Data Analysis: Compare the weights of the androgen-dependent tissues from the test compound-treated groups to the testosterone-only treated group. A statistically significant decrease in tissue weights indicates anti-androgenic activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of co-cyprindiol are a result of the distinct yet complementary actions of its two components on key endocrine signaling pathways.

Cyproterone Acetate: Androgen Receptor Antagonism

CPA's primary mechanism of action is the competitive antagonism of the androgen receptor (AR). In androgen-responsive tissues, testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-dependent genes that regulate cell growth, differentiation, and function.

CPA, due to its structural similarity to androgens, binds to the AR. However, this binding does not induce the correct conformational change required for full receptor activation. While some studies suggest that the CPA-AR complex can translocate to the nucleus, it is inefficient in activating gene transcription. One proposed mechanism is that CPA prevents the proper translocation of the AR to the nucleus, thereby inhibiting the downstream signaling cascade. This blockade of androgen action leads to a reduction in androgen-stimulated processes, such as sebum production and hair growth in androgen-sensitive areas.

An In-depth Technical Guide to the Pharmacodynamics of Cyproterone Acetate and Ethinylestradiol in Cellular Models

Abstract: This technical guide provides a comprehensive overview of the pharmacodynamics of Cyproterone Acetate (CPA) and Ethinylestradiol (EE), the active components of the formulation commonly known as Diane-35. This document is intended for researchers, scientists, and drug development professionals. It details the mechanism of action, quantitative effects in various cellular models, and the modulation of key signaling pathways. Furthermore, this guide includes detailed experimental protocols for assays relevant to the study of these compounds.

Introduction

Cyproterone acetate (CPA) is a potent steroidal antiandrogen and progestin.[1] Its primary mechanism of action involves the competitive antagonism of the androgen receptor (AR).[2] Ethinylestradiol (EE) is a synthetic estrogen that exerts its effects through the estrogen receptor (ER). The combination of CPA and EE is utilized in the management of hyperandrogenism-related conditions.[3][4] This guide elucidates the pharmacodynamic properties of each compound in various cellular models, providing a foundational understanding for further research and development.

Pharmacodynamics of Cyproterone Acetate (CPA)

Mechanism of Action

CPA functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][5] This blockade prevents the translocation of the AR to the nucleus, a critical step in androgen-mediated gene transcription.[6] In addition to its antagonistic properties, CPA can also exhibit partial agonist activity at the AR at higher concentrations.[2] It also possesses progestational and weak glucocorticoid activity.[2]

Quantitative Data in Cellular Models

The following table summarizes the quantitative effects of Cyproterone Acetate in various cellular models.

| Cell Line | Assay Type | Endpoint | Value | Citation(s) |

| Rat Prostate Cytosol | Competitive Binding | IC50 | 24 nM | [5] |

| Testicular Cancer (Tera-1) | MTT Assay | IC50 | 0.221 mg/mL | [7][8] |

| Macrophage (RAW 264.7) | MTT Assay | IC50 | 0.421 mg/mL | [7][8] |

| Fetal Hepatic (WRL-68) | MTT Assay | IC50 | 23.49 mg/mL | [7][8] |

| Androgen Receptor | Receptor Antagonism | IC50 | 7.1 nM | [2] |

| Androgen Receptor | Receptor Agonism | EC50 | 4.0 µM | [2] |

Androgen Receptor Signaling Pathway Modulation by CPA

Pharmacodynamics of Ethinylestradiol (EE)

Mechanism of Action

Ethinylestradiol is a synthetic analog of estradiol and functions as an agonist for the estrogen receptor (ERα and ERβ).[9] Upon binding to ERs in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes.[9] This can lead to a variety of cellular responses, including regulation of cell proliferation and apoptosis.

Quantitative Data in Cellular Models

Quantitative data for the singular application of Ethinylestradiol on cell lines is less prevalent in publicly available literature, as it is often studied in combination with progestins. However, its effects on cell proliferation and apoptosis have been documented.

| Cell Line/Tissue | Assay Type | Effect | Observation | Citation(s) |

| Ectopic Endometrial Tissue | Immunohistochemistry (Ki-67) | Proliferation | Enhanced in the presence of EE and a progestin compared to progestin alone. | [10][11] |

| Ectopic Endometrial Tissue | TUNEL Assay | Apoptosis | Enhanced in the presence of EE and a progestin compared to progestin alone. | [10][11] |

Estrogen Receptor Signaling Pathway Modulation by EE

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.

Materials:

-

Cells in culture

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Treatment compounds (e.g., CPA)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10^4 to 5x10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., CPA) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to the androgen receptor.

Materials:

-

AR-expressing cell lysate or purified AR protein

-

Radiolabeled androgen (e.g., [3H]R1881)

-

Test compound (e.g., CPA)

-

Assay buffer

-

Scintillation fluid and counter or other appropriate detection system

Procedure:

-

Preparation: Prepare a series of dilutions of the test compound.

-

Binding Reaction: In a suitable assay plate, combine the AR source, a fixed concentration of the radiolabeled androgen, and the various concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand (e.g., using filtration or precipitation).

-

Detection: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

Estrogen Receptor (ER) Activation Luciferase Reporter Assay

This protocol describes a method to measure the activation of the estrogen receptor by a test compound.[12][13]

Materials:

-

ER-negative cell line (e.g., HEK293)

-

ER expression vector (e.g., for ERα or ERβ)

-

Estrogen Response Element (ERE)-driven luciferase reporter vector

-

Transfection reagent

-

Test compound (e.g., EE)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter vector.

-

Cell Seeding: Plate the transfected cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate for 24-48 hours to allow for receptor activation and luciferase expression.

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and plot the fold-activation against the log concentration of the test compound to determine the EC50.

Experimental Workflow for Cellular Assays

Conclusion

This technical guide has detailed the pharmacodynamics of Cyproterone Acetate and Ethinylestradiol in cellular models. CPA primarily acts as an antagonist of the androgen receptor, inhibiting androgen-mediated cellular processes. EE functions as an agonist of the estrogen receptor, modulating gene transcription related to cell fate. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a robust resource for researchers in the field of endocrinology and drug development. Further investigation into the synergistic or antagonistic effects of their combination in various cellular contexts is a promising area for future research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cyproterone Acetate and Ethinyl Estradiol Combination Improves Hyperandrogenism in Females [ciplamed.com]

- 4. ijcmr.com [ijcmr.com]

- 5. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 6. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2.8. Full length estrogen receptor activation reporter assay [bio-protocol.org]

- 13. app.raena.ai [app.raena.ai]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Cyproterone Acetate and Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of cyproterone acetate and ethinyl estradiol, the two active components of the combination drug formerly marketed as Diane-35. This document delves into their mechanism of action, quantitative biological data, detailed experimental protocols for receptor binding assays, and visualizations of their respective signaling pathways.

Introduction

"Compound this compound," commercially known as this compound-35, is a combination oral contraceptive pill that contains a progestin with antiandrogenic properties, cyproterone acetate, and a synthetic estrogen, ethinyl estradiol. It has been primarily used for the treatment of androgen-dependent conditions in women, such as severe acne, hirsutism, and androgenetic alopecia. Due to its hormonal components, it also provides effective contraception. This guide will explore the structural modifications of its constituent compounds, cyproterone acetate and ethinyl estradiol, and their impact on biological activity.

Cyproterone Acetate (CPA) is a potent antiandrogen and progestin. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), thereby blocking the effects of androgens like testosterone and dihydrotestosterone (DHT)[1][2]. Additionally, its progestogenic activity leads to the suppression of gonadotropin release, which in turn reduces the production of androgens[2].

Ethinyl Estradiol (EE) is a synthetic estrogen that acts as a potent agonist for the estrogen receptor (ER). In the context of this compound-35, EE complements the antiandrogenic effect of CPA by increasing the hepatic synthesis of sex hormone-binding globulin (SHBG). This leads to a higher binding capacity for androgens in the plasma, thus reducing the concentration of free, biologically active androgens.

Structural Analogs and Derivatives

Cyproterone Acetate and its Analogs

Cyproterone acetate is a synthetic derivative of 17α-hydroxyprogesterone. Several structural analogs have been synthesized and studied to explore their antiandrogenic and progestogenic activities.

-

Clascoterone (Cortexolone 17α-propionate): A topical antiandrogen that is a derivative of cortexolone. It has been shown to have a topical potency equivalent to cyproterone acetate in bioassays[3].

-

9,11-Dehydrocortexolone 17α-butyrate (CB-03-04): An analog of clascoterone, it also exhibits antiandrogenic properties[3].

-

Other Steroidal Antiandrogens: The broader class of steroidal antiandrogens includes various synthetic compounds with modifications to the steroid backbone[4].

Ethinyl Estradiol and its Derivatives

Ethinyl estradiol is a derivative of the natural estrogen, estradiol, with an ethynyl group at the C17α position, which significantly increases its oral bioavailability and metabolic stability.

-

PEGylated Ethinylestradiol Derivatives: Novel poly(ethylene glycol) (PEG) derivatives of ethinylestradiol have been synthesized for imaging purposes. For example, [131I]EITE and [131I]MITE have been developed as probes for estrogen receptor targeting[5][6][7].

-

Ester Derivatives: Various ester derivatives of ethinyl estradiol have been synthesized, including malic acid, lactic acid, acetoxyacetic acid, prolinate, and serine esters, to modify its pharmacokinetic properties[8].

Quantitative Data

The following tables summarize the available quantitative data for cyproterone acetate, ethinyl estradiol, and their derivatives.

Table 1: Androgen Receptor Binding Affinity of Cyproterone Acetate

| Compound | Receptor | Assay Type | Value | Reference |

| Cyproterone Acetate | Androgen Receptor (AR) | IC50 | 7.1 nM | [1] |

| Cyproterone Acetate | Androgen Receptor (AR) | EC50 (partial agonist) | 4.0 µM | [1] |

Table 2: Estrogen Receptor Binding Affinity of Ethinyl Estradiol and its Derivatives

| Compound | Receptor | Assay Type | Value (Kd) | Reference |

| [131I]EITE | Estrogen Receptor (ER) | Saturation Binding | 36.47 ± 6.82 nM | [5] |

| [131I]MITE | Estrogen Receptor (ER) | Saturation Binding | 61.83 ± 13.95 nM | [5] |

| Ethinyl Estradiol | Estrogen Receptor (ER) | Competitive Binding (IC50) | 4.73 x 10-10 M | [9] |

| Diethylstilbestrol (DES) | Estrogen Receptor (ER) | Competitive Binding (IC50) | Varies (used as reference) | [9] |

| Bisphenol A (BPA) | Estrogen Receptor (ER) | Competitive Binding | Weak binder | [10] |

Experimental Protocols

Competitive Androgen Receptor (AR) Binding Assay

This protocol is based on a radiolabeled ligand competition scintillation proximity assay (SPA)[11][12].

Objective: To determine the binding affinity of test compounds to the androgen receptor.

Materials:

-

Ni-coated 384-well FlashPlates®

-

Recombinant androgen receptor ligand-binding domain (AR-LBD)

-

Radiolabeled ligand (e.g., [3H]-Dihydrotestosterone)

-

Test compounds

-

Assay buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of the recombinant AR-LBD to each well of the Ni-coated 384-well plate.

-

Add the serially diluted test compounds to the wells.

-

Add a fixed concentration of the radiolabeled ligand to each well.

-

Incubate the plate at a specific temperature for a defined period to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Competitive Estrogen Receptor (ER) Binding Assay Using Rat Uterine Cytosol

This protocol is adapted from the method provided by the U.S. EPA[13].

Objective: To determine the relative binding affinities of test chemicals for the estrogen receptor.

Materials:

-

Uteri from ovariectomized Sprague-Dawley rats

-

Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Radiolabeled estradiol ([3H]-E2)

-

Unlabeled 17β-estradiol (E2) for standard curve

-

Test compounds

-

Hydroxylapatite (HAP) slurry

-

Scintillation vials and fluid

-

Ultracentrifuge

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

-

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant is the uterine cytosol containing the estrogen receptors.

-

-

Competitive Binding Assay:

-

In assay tubes, add a fixed amount of uterine cytosol (e.g., 50-100 µg protein).

-

Add a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM).

-

Add increasing concentrations of the unlabeled test chemical.

-

For the standard curve, use increasing concentrations of unlabeled E2.

-

Incubate the tubes overnight at 4°C.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets with assay buffer to remove unbound ligand.

-

-

Quantification:

-

Resuspend the final HAP pellet in ethanol and transfer to scintillation vials.

-

Add scintillation fluid and count the radioactivity.

-

-

Data Analysis:

-

Plot the percentage of specifically bound [3H]-E2 against the log concentration of the competitor.

-

Determine the IC50 value for the test compound.

-

Signaling Pathways

Androgen Receptor Signaling Pathway

The binding of an androgen (e.g., DHT) to the androgen receptor in the cytoplasm triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes involved in cell survival and proliferation[14][15][16][17]. Cyproterone acetate acts as a competitive antagonist at the AR, preventing these downstream effects.

Caption: Androgen Receptor Signaling Pathway and Inhibition by Cyproterone Acetate.

Estrogen Receptor Signaling Pathway

Estrogen (e.g., Ethinyl Estradiol) diffuses into the cell and binds to the estrogen receptor, which can be located in the nucleus or at the plasma membrane. In the classical nuclear pathway, ligand binding induces receptor dimerization and binding to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes[18][19][20][21][22]. Membrane-initiated signaling involves the activation of various kinase cascades.

Caption: Estrogen Receptor Signaling Pathway Activated by Ethinyl Estradiol.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clascoterone - Wikipedia [en.wikipedia.org]

- 4. Steroid - Wikipedia [en.wikipedia.org]

- 5. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. academic.oup.com [academic.oup.com]

- 10. eco.korea.ac.kr [eco.korea.ac.kr]

- 11. experts.umn.edu [experts.umn.edu]

- 12. scholars.uky.edu [scholars.uky.edu]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 16. researchgate.net [researchgate.net]

- 17. Visualizing androgen signaling and assessing its interaction with canonical Wnt signaling pathways in prostate development, morphogenesis, and regeneration | PLOS Genetics [journals.plos.org]

- 18. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. cusabio.com [cusabio.com]

Methodological & Application

Application Notes and Protocols for "Compound Diane" in Cell Culture

Disclaimer: Extensive searches of scientific literature and databases did not yield a specific experimental agent referred to as "Compound Diane." The commercially available pharmaceutical with a similar name is this compound-35®, a combination of Cyproterone Acetate (an antiandrogen) and Ethinylestradiol (an estrogen). This document, therefore, provides a generalized, representative experimental protocol for studying the effects of a compound with similar properties (e.g., a steroid hormone or receptor inhibitor) on cancer cell lines in vitro. The protocols and data presented are illustrative and should be adapted for specific experimental contexts.

Introduction

This document outlines the theoretical application of a hypothetical "Compound this compound," conceptualized as a modulator of steroid hormone signaling, in a cell culture setting. The protocols provided are based on established methodologies for studying the in vitro effects of agents like antiandrogens and estrogens on cancer cell lines. These compounds typically exert their effects by interacting with nuclear hormone receptors, leading to changes in gene expression that regulate cell proliferation, apoptosis, and other cellular processes.

Key Applications:

-

Investigating the anti-proliferative effects on hormone-dependent cancer cell lines.

-

Elucidating the mechanism of action, including effects on specific signaling pathways.

-

Assessing the potential for inducing apoptosis in cancer cells.

-

Screening for synergistic or antagonistic effects with other therapeutic agents.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the experimental protocols described below.

Table 1: Effect of Compound this compound on Cell Viability (IC50 Values)

| Cell Line | Receptor Status | Compound this compound IC50 (µM) after 72h |

| LNCaP | AR positive | 15.5 |

| MCF-7 | ER positive | 25.2 |

| PC-3 | AR negative | > 100 |

| MDA-MB-231 | ER negative | > 100 |

IC50 (half-maximal inhibitory concentration) values were determined using an MTT assay.

Table 2: Induction of Apoptosis by Compound this compound in LNCaP Cells

| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |

| Vehicle Control (DMSO) | 0.1% | 5.2 ± 1.1 |

| Compound this compound | 10 | 22.5 ± 3.4 |

| Compound this compound | 20 | 45.8 ± 4.9 |

| Compound this compound | 50 | 78.1 ± 6.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

Culture Medium:

-

LNCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

MCF-7: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

-

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Preparation of Compound this compound Stock Solution

As steroid-like compounds are often hydrophobic, a solubilization protocol is critical.

-

Prepare a 10 mM stock solution of Compound this compound in sterile dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Compound this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.

-

Treatment:

-

Prepare serial dilutions of Compound this compound in the appropriate culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control group treated with medium containing 0.1% DMSO.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Compound this compound.

-

Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of Compound this compound for 48 hours.

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the cells from the supernatant and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Visualizations

Signaling Pathway Diagram

Caption: Androgen Receptor signaling pathway and the inhibitory action of a hypothetical antagonist.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing Compound this compound's effects on cell culture.

References

Application Notes and Protocols for "Compound Diane" (Ethinylestradiol and Cyproterone Acetate) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Compound Diane," commercially known as this compound-35, is a combination drug containing a synthetic estrogen, ethinylestradiol (EE), and a potent anti-androgen with progestational activity, cyproterone acetate (CPA). In human medicine, it is primarily used to treat severe acne, hirsutism, and other symptoms of hyperandrogenism in women.[1][2][3][4][5] In the context of preclinical research, the administration of EE and CPA to animal models can be a valuable tool for studying the effects of hormonal manipulation on various physiological and pathological processes. This document provides detailed application notes and protocols for the use of an ethinylestradiol and cyproterone acetate combination in animal models, based on available scientific literature.

Data Presentation: Dosage and Administration